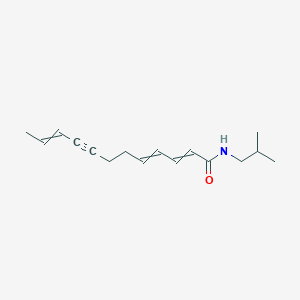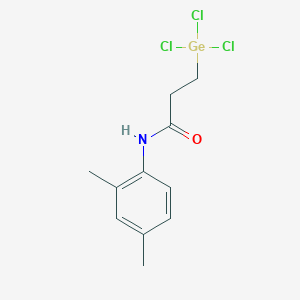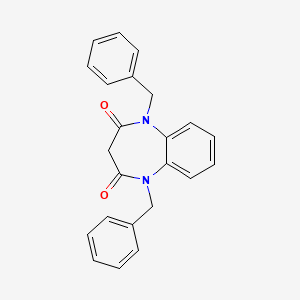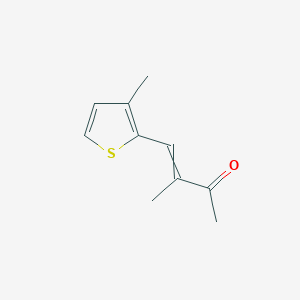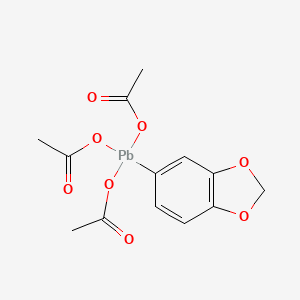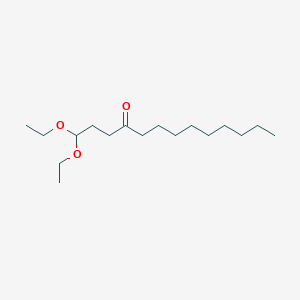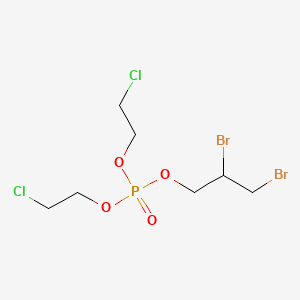![molecular formula C21H14Cl2N4 B14295538 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole CAS No. 119023-33-5](/img/structure/B14295538.png)
5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 3-chloroaniline, using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This diazonium salt is then coupled with 1,3-diphenyl-1H-pyrazole under basic conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo group makes it a valuable intermediate in the production of dyes and pigments .
Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: The vibrant color properties of the compound make it suitable for use in the textile and printing industries. It is also used in the development of advanced materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can affect various cellular pathways, including those involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
4-[(E)-(4-Nitrophenyl)diazenyl]aniline: Another azo compound with similar structural features but different substituents.
4-[(E)-(2-Chlorophenyl)diazenyl]phenol: Similar azo compound with a phenol group instead of a pyrazole ring.
4-[(E)-(3-Methylphenyl)diazenyl]aniline: Azo compound with a methyl group as a substituent.
Uniqueness: 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
119023-33-5 |
|---|---|
Molecular Formula |
C21H14Cl2N4 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(5-chloro-1,3-diphenylpyrazol-4-yl)-(3-chlorophenyl)diazene |
InChI |
InChI=1S/C21H14Cl2N4/c22-16-10-7-11-17(14-16)24-25-20-19(15-8-3-1-4-9-15)26-27(21(20)23)18-12-5-2-6-13-18/h1-14H |
InChI Key |
ZCNYYUDMYKJAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2N=NC3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


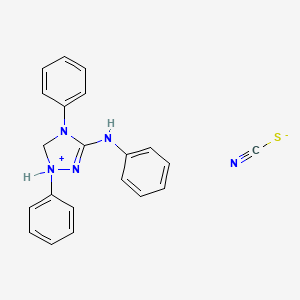
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
